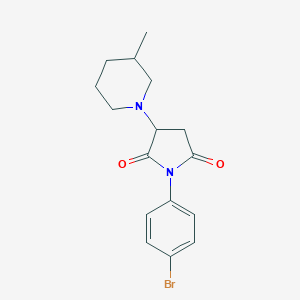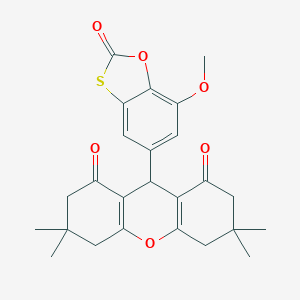![molecular formula C14H15NO5 B394734 2-(4-Oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B394734.png)
2-(4-Oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a member of isoindoles.
Aplicaciones Científicas De Investigación
Synthesis and Structural Significance
The compound 2-(4-Oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione is part of a broader class of molecules that have garnered attention in organic synthesis. A study by Khlevin et al. (2012) demonstrates the stereoselective synthesis of highly substituted 8-oxabicyclo[3.2.1]octanes, which are similar in structure and serve as building blocks for bioactive molecules, potentially including antitumor and glycosidase inhibitors. These compounds are synthesized using a sequence of reductions and oxidations to create polyhydroxylated derivatives with multiple stereocenters (Khlevin et al., 2012).
Potential in Natural Product Synthesis
Another aspect of research focuses on the synthesis of natural products. Hizuka et al. (1988) have shown that similar compounds, like 2,6-Dioxabicyclo[3.3.0]octan-3,7-dione, can be used in the synthesis of natural products such as epoxyeicosatrienoic acid, laurediol, and eldanolide. These compounds, consisting of two γ-lactones, offer a promising route for synthesizing complex natural products (Hizuka et al., 1988).
Applications in Polymerization
Research by Okada et al. (1982) on the polymerization of bicyclic acetals, including 4-bromo-6,8-dioxabicyclo[3.2.1]octane, sheds light on the potential of these compounds in polymer science. The study explores the effective homopolymerization of these compounds under various conditions, revealing insights into their structural characteristics and reactivity (Okada et al., 1982).
Crystallographic Studies
In crystallography, the detailed study of these bicyclic structures can provide valuable information about molecular symmetry, bonding interactions, and polymorphism. For instance, Imaeda et al. (1982) conducted a study on the crystal structures of cyclic oligoesters derived from 6,8-dioxabicyclo[3.2.1]octan-7-one, revealing intricate details about their solid-state structures and interactions (Imaeda et al., 1982).
Propiedades
Nombre del producto |
2-(4-Oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
|---|---|
Fórmula molecular |
C14H15NO5 |
Peso molecular |
277.27g/mol |
Nombre IUPAC |
2-(4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H15NO5/c16-10-5-9(11-6-19-14(10)20-11)15-12(17)7-3-1-2-4-8(7)13(15)18/h1-2,7-9,11,14H,3-6H2 |
Clave InChI |
WPWKPJTVPOJIJC-UHFFFAOYSA-N |
SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CC(=O)C4OCC3O4 |
SMILES canónico |
C1C=CCC2C1C(=O)N(C2=O)C3CC(=O)C4OCC3O4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenyl-3-[4-(2-phenylvinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B394651.png)
![3-phenyl-1-phenylimino-5H-[1,3]thiazolo[3,4-a]quinoxalin-4-one](/img/structure/B394653.png)
![Ethyl 1-[1-(2,4-dibromophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate](/img/structure/B394655.png)

![11H-indeno[1,2-b]quinoxalin-11-one O-(4-methoxybenzoyl)oxime](/img/structure/B394657.png)
![3-[Methyl(1-methyl-4-piperidinyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B394658.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B394659.png)
![2-{[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B394664.png)
![9-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B394665.png)
![2-(1,3-benzodioxol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B394670.png)
![2-{4-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B394671.png)
![3-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-butoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B394672.png)

![9-{4-[(3,4-dichlorobenzyl)oxy]-3,5-dimethoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B394674.png)